![molecular formula C19H28N2O B2841877 (1R,2R,3S,5R,6R,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-ol CAS No. 633286-35-8](/img/structure/B2841877.png)
(1R,2R,3S,5R,6R,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-ol
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Overview
Description
(1R,2R,3S,5R,6R,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-ol, commonly referred to as ADAM, is a synthetic compound that has been widely used in scientific research for its unique properties. ADAM belongs to the class of adamantane derivatives and has a complex molecular structure that makes it a valuable tool for studying various biological processes.
Mechanism of Action
ADAM works by binding to specific amino acid residues on the surface of proteins and receptors. This binding alters the fluorescence properties of ADAM, allowing researchers to detect and quantify the labeled biomolecules. ADAM has been shown to have high affinity and specificity for several proteins and receptors, making it a valuable tool for studying their function and localization.
Biochemical and Physiological Effects
ADAM has been shown to have minimal effects on the biochemical and physiological properties of the labeled proteins and receptors. It does not interfere with their function or signaling pathways, making it a valuable tool for studying their native behavior in living cells.
Advantages and Limitations for Lab Experiments
ADAM has several advantages over other labeling techniques, including its high specificity, low toxicity, and ease of use. It can be used in a wide range of cell types and experimental conditions, making it a versatile tool for studying various biological processes. However, ADAM has some limitations, including its high cost and the need for specialized equipment for fluorescence microscopy.
Future Directions
There are several future directions for the use of ADAM in scientific research. One area of interest is the development of new ADAM derivatives with improved properties, such as higher affinity and specificity for specific proteins and receptors. Another area of interest is the application of ADAM in live animal imaging, which could provide valuable insights into the behavior and function of biomolecules in vivo. Finally, the use of ADAM in high-throughput screening assays could accelerate the discovery of new drugs and therapeutic targets.
Synthesis Methods
The synthesis of ADAM involves several steps, including the reaction of 4-isopropylbenzylamine with formaldehyde, followed by the addition of methylamine and subsequent reduction with sodium borohydride. The final product is a white crystalline powder that is highly soluble in water and other polar solvents.
Scientific Research Applications
ADAM has been extensively used in scientific research for its ability to label and visualize specific proteins and receptors in living cells. It acts as a fluorescent probe that can be attached to specific biomolecules, allowing researchers to track their movement and interactions in real-time. ADAM has been used to study a wide range of biological processes, including protein-protein interactions, receptor trafficking, and intracellular signaling pathways.
properties
IUPAC Name |
5,7-dimethyl-2-(4-propan-2-ylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-13(2)14-5-7-15(8-6-14)16-20-9-18(3)10-21(16)12-19(4,11-20)17(18)22/h5-8,13,16-17,22H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSNRCGNHGVFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3CC4(CN2CC(C3)(C4O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,3S,5R,6R,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-ol |
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